Pirinixil is a chemical compound investigated for its lipid-lowering properties [, , , , ]. It is classified as a peroxisome proliferator, meaning it induces the formation of peroxisomes in liver cells []. Peroxisomes are cellular organelles involved in various metabolic processes, including the breakdown of fatty acids. Pirinixil has been primarily studied in animal models and limited human trials for its potential to reduce cholesterol levels [, , , , ].
Pirinixil is a pharmaceutical compound primarily recognized as a prodrug of lisinopril, which is an angiotensin-converting enzyme inhibitor used in the management of hypertension and heart failure. It plays a significant role in cardiovascular therapy by modulating the renin-angiotensin system, thereby reducing blood pressure and improving cardiac output. The compound is classified under the category of antihypertensive agents.
Pirinixil is derived from lisinopril, which itself is a derivative of the naturally occurring peptide angiotensin. The compound falls under the classification of small molecules and is specifically categorized as an angiotensin-converting enzyme inhibitor. It has been studied for its efficacy in treating various cardiovascular conditions, including hypertension and heart failure.
The synthesis of Pirinixil involves several key steps:
Pirinixil's molecular structure can be described by its chemical formula, which is derived from its relationship to lisinopril. It features a complex arrangement that includes:
This structural information underlines Pirinixil's role as an effective angiotensin-converting enzyme inhibitor .
Pirinixil participates in several chemical reactions that are crucial for its therapeutic action:
These reactions are fundamental to understanding how Pirinixil exerts its pharmacological effects on blood pressure regulation .
The mechanism of action for Pirinixil involves several key processes:
These mechanisms highlight Pirinixil's role in managing hypertension and improving cardiovascular health .
Pirinixil exhibits several notable physical and chemical properties:
These properties are critical for its formulation as a medication and influence its bioavailability and therapeutic efficacy .
Pirinixil is primarily used in clinical settings for:
Its applications extend beyond these primary uses into research areas focusing on cardiovascular pharmacotherapy and drug development strategies targeting similar pathways .
Pirinixil (chemical name: 2-[[4-Chloro-6-[(2,3-Dimethylphenyl)Amino]-2-Pyrimidinyl]Thio]-N-(2-Hydroxyethyl)Acetamide; CAS Registry Number: 65089-17-0) emerged during the 1970-1980s as part of the exploratory wave of hypolipidemic agents targeting dyslipidemia and atherosclerosis. Designated experimentally as BR-931, Pirinixil was structurally optimized from early fibrate derivatives to enhance receptor selectivity and pharmacodynamic activity. Its development coincided with the golden era of peroxisome proliferator-activated receptor (PPAR) research following the discovery of PPARα by Issemann and Green in 1990 [4] [6]. Pirinixil's molecular architecture strategically combined several pharmacophores:
This design aimed to overcome limitations of first-generation fibrates, particularly their hepatotoxicity and restricted lipid-lowering efficacy. Pirinixil demonstrated distinct physicochemical properties (molecular weight: 366.87 g/mol; formula: C₁₆H₁₉ClN₄O₂S) that positioned it as a promising experimental agent. Early preclinical studies highlighted its low toxicity profile relative to contemporaneous compounds, sparking investigative interest despite its limited clinical translation [3] [5]. Pirinixil derivatives were subsequently explored for structural optimization, though none achieved widespread therapeutic adoption.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7